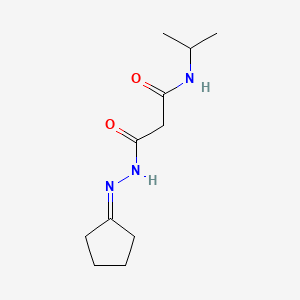![molecular formula C21H13BrClN3O2S B5167112 N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B5167112.png)
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-bromobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry, medicinal chemistry, and industrial applications due to its broad substrate scope and functionalization potential .
Méthodes De Préparation
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-bromobenzamide typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like FeCl3 under aerobic conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like toluene, catalysts like FeCl3, and reaction temperatures ranging from room temperature to 110°C . Major products formed from these reactions include various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-bromobenzamide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-bromobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar compounds to N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-bromobenzamide include other benzoxazole derivatives such as:
- N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-bromobenzamide
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide
These compounds share similar structural features and exhibit comparable biological activities. this compound is unique due to the presence of the 4-chlorophenyl group, which may contribute to its distinct biological properties and reactivity.
Propriétés
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-15-6-2-1-5-13(15)19(27)26-21(29)24-12-9-10-16(23)14(11-12)20-25-17-7-3-4-8-18(17)28-20/h1-11H,(H2,24,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBIJZJAMIDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyridin-3-yl 4-[methyl-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B5167029.png)
![2-(4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4,6-dimethylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5167034.png)
![N-[4-(1-adamantyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5167038.png)
![3-chloro-N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5167044.png)
![BENZYL N-(1-{[2-(1H-INDOL-3-YL)ETHYL]CARBAMOYL}-2-PHENYLETHYL)CARBAMATE](/img/structure/B5167052.png)
![2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5167056.png)

![1-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5167071.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B5167090.png)
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]urea](/img/structure/B5167094.png)
![3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B5167109.png)

![4-({[1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5167125.png)
